molecular formula C17H21N3O B231526 N-[1,3-bis(4-aminophenyl)propyl]acetamide CAS No. 17665-87-1

N-[1,3-bis(4-aminophenyl)propyl]acetamide

Cat. No.: B231526
CAS No.: 17665-87-1
M. Wt: 283.37 g/mol
InChI Key: RHNCZCKFXXVROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-(3-Acetamidopropylidene)dianiline is an organic compound with a complex structure that includes two aniline groups connected by a central carbon atom, which is further substituted with an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3-Acetamidopropylidene)dianiline typically involves the reaction of aniline with an appropriate aldehyde or ketone under acidic conditions. One common method is the Friedel-Crafts reaction, where aniline reacts with a carbonyl compound in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.

Industrial Production Methods

On an industrial scale, the production of 4,4’-(3-Acetamidopropylidene)dianiline may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization, is essential to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

4,4’-(3-Acetamidopropylidene)dianiline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4,4’-(3-Acetamidopropylidene)dianiline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(3-Acetamidopropylidene)dianiline involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(3-Acetamidopropylidene)dianiline is unique due to the presence of the acetamido group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

17665-87-1

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

N-[1,3-bis(4-aminophenyl)propyl]acetamide

InChI

InChI=1S/C17H21N3O/c1-12(21)20-17(14-5-9-16(19)10-6-14)11-4-13-2-7-15(18)8-3-13/h2-3,5-10,17H,4,11,18-19H2,1H3,(H,20,21)

InChI Key

RHNCZCKFXXVROF-UHFFFAOYSA-N

SMILES

CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Canonical SMILES

CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Origin of Product

United States

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